
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Carbazolol and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of Carbazolol is based on its ability to block beta-adrenergic receptors. These receptors are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, Carbazolol can reduce the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure. Additionally, Carbazolol can inhibit cAMP phosphodiesterase, leading to an increase in intracellular cAMP levels and subsequent activation of various signaling pathways.
Biochemical and Physiological Effects:
Carbazolol has various biochemical and physiological effects, which depend on the dose and duration of treatment. In general, Carbazolol can reduce heart rate, blood pressure, and myocardial oxygen consumption, leading to a decrease in the workload of the heart. Additionally, Carbazolol can inhibit platelet aggregation and reduce the risk of thrombosis. Carbazolol can also inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Carbazolol has several advantages for lab experiments, including its high potency and selectivity for beta-adrenergic receptors. Additionally, Carbazolol has a relatively long half-life, which allows for sustained effects and reduced dosing frequency. However, Carbazolol has several limitations, including its moderate solubility in water and its potential for off-target effects due to its ability to inhibit cAMP phosphodiesterase.
Zukünftige Richtungen
There are several future directions for the research of Carbazolol. One potential direction is the development of more potent and selective beta-blockers based on the structure of Carbazolol. Another potential direction is the investigation of the role of Carbazolol in the regulation of various cellular processes, such as apoptosis and cell proliferation. Additionally, the potential use of Carbazolol in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders, should be further explored.
Synthesemethoden
The synthesis method of Carbazolol involves the reaction of 1-(9H-carbazol-9-yl)propan-2-ol with o-toluidine. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is obtained by recrystallization. The yield of this reaction is moderate, and the purity of the product can be improved by further purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Carbazolol has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, Carbazolol has been studied for its potential use as an antiarrhythmic drug due to its ability to block beta-adrenergic receptors. In pharmacology, Carbazolol has been studied for its potential use as a beta-blocker to treat hypertension and other cardiovascular diseases. In biochemistry, Carbazolol has been studied for its ability to inhibit cAMP phosphodiesterase, which is involved in the regulation of various cellular processes.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMWIUXYRUUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

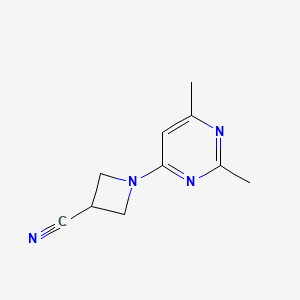

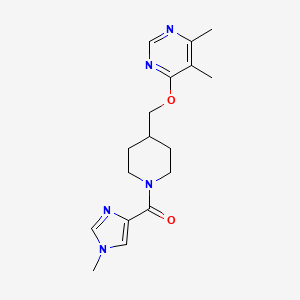
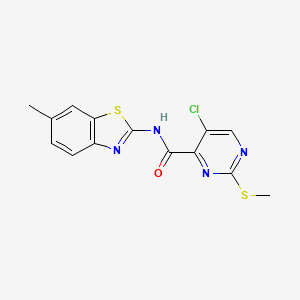
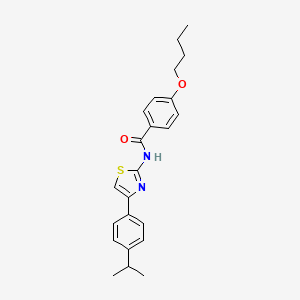
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)
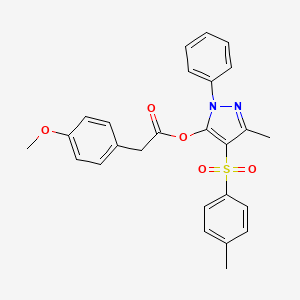

![1-[(3-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2922507.png)